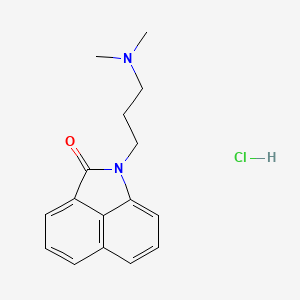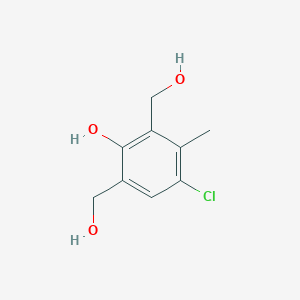![molecular formula C18H20Cl2N4O3 B14712926 1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] CAS No. 13908-72-0](/img/structure/B14712926.png)
1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is a chemical compound with the molecular formula C12H16Cl2N4O2 It is known for its unique structure, which includes two chloroethylurea groups connected by an oxydi-phenylene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] typically involves the reaction of 1,4-phenylenediamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,4-Phenylenediamine} + 2 , \text{(2-chloroethyl isocyanate)} \rightarrow \text{1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding urea derivatives, while hydrolysis can produce amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways, affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[3-(3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]
Uniqueness
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is unique due to its specific structure and the presence of chloroethylurea groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
13908-72-0 |
|---|---|
Fórmula molecular |
C18H20Cl2N4O3 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-[4-(2-chloroethylcarbamoylamino)phenoxy]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O3/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
SYBLZOPRUYYTRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCCl)OC2=CC=C(C=C2)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)





![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)

